SMN-C3 is classified as a splicing modulator and is structurally related to other compounds in the SMN-C series, including SMN-C2 and risdiplam. These compounds are designed to interact with specific RNA sequences and structures, particularly those involved in splicing regulation. The development of SMN-C3 arose from efforts to find effective therapeutic agents for spinal muscular atrophy by improving the splicing efficiency of SMN2 pre-mRNA .
The synthesis of SMN-C3 involves several organic chemistry techniques, including:
The specific synthetic pathway has not been disclosed in detail in available literature, but it likely follows established protocols for similar small molecules targeting RNA splicing .
SMN-C3's molecular structure features distinct functional groups that enable its interaction with RNA. The precise 3D conformation is crucial for its binding affinity and specificity towards the SMN2 pre-mRNA. Computational modeling techniques, such as molecular dynamics simulations, help predict its binding interactions with RNA structures, particularly those containing exonic splicing enhancers .
Relevant data regarding its molecular weight, solubility, and stability under physiological conditions are critical for understanding its behavior in biological systems. For instance, studies have shown that SMN-C3 exhibits a favorable permeability profile, which enhances its potential therapeutic efficacy .
SMN-C3 participates in specific chemical interactions with RNA targets. These interactions primarily involve:
The compound's mechanism involves modulating the splicing machinery by promoting the inclusion of exon 7 in SMN2 pre-mRNA through its binding to specific RNA sequences .
The mechanism by which SMN-C3 enhances splicing involves several steps:
Experimental data indicate that SMN-C3 can significantly increase exon 7 inclusion rates compared to controls, highlighting its potential as a therapeutic agent for spinal muscular atrophy .
The physical properties of SMN-C3 include:
Chemical properties include stability under physiological pH conditions and resistance to enzymatic degradation, which are vital for its efficacy as a therapeutic agent .
SMN-C3 has significant potential applications in biomedical research and therapy:
Ongoing clinical trials are assessing its safety and efficacy in human subjects, aiming to establish it as a viable treatment option for spinal muscular atrophy .
SMN-C3 (C₂₄H₂₈N₆O; MW 416.52 g/mol; CAS 1449597-34-5) is a pyrido-pyrimidinone derivative characterized by a fused heteroaromatic core, a central quinazolinone ring, and a 4-methylpiperazine tail. Its IUPAC name is 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one, with the SMILES string CCN1CCC(CC1)c1cc(C)c2nc(cc(=O)n2c1)-c1cc2c(C)nc(C)cn2n1
[1] [9]. The pharmacophore comprises three critical domains:
Biophysical studies reveal that the planar core intercalates into RNA bulges, while the piperazine tail stabilizes the complex through electrostatic interactions. Substituent modifications (e.g., methyl groups at pyrazolo positions) sterically optimize RNA fit by reducing conformational flexibility [4] [5].
Table 1: Pharmacophore Components of SMN-C3
Domain | Structural Features | Functional Role |
---|---|---|
Heteroaromatic core | Pyrido-pyrimidinone ring system | RNA minor groove binding, base stacking |
Quinazolinone | Carbonyl and NH groups | Hydrogen bonding with nucleobases |
Piperazine tail | N-methylpiperazine | Solubility enhancement, electrostatic interactions |
SAR studies demonstrate that RNA-binding affinity and splicing modulation are exquisitely sensitive to substituent modifications:
SMN-C3 (EC50 ≈ 17 nM) outperforms early analogs like SMN-C2 (EC50 ≈ 100 nM) due to superior RNA conformational selectivity. It binds two sites on SMN2 pre-mRNA: the 5′ splice site (Site 1) and the ESE2 GA-rich motif (Site 2; AGGAAG, exon 7 positions 24–29). Site 2 binding induces a conformational shift in 2–3 unpaired nucleotides at the intron 6-exon 7 junction, creating a neo-epitope for splicing regulators FUBP1/KHSRP [4] [5].
Table 2: SAR Profile of SMN-C3 Derivatives
Modification Site | Structural Change | Effect on EC50 | Effect on Kd (RNA) |
---|---|---|---|
Pyrazolo C4/C6 | Demethylation | >10-fold increase | >50% decrease |
Quinazolinone C4 | C=O → C=S | 8-fold increase | 3-fold decrease |
Piperazine N4 | Methyl → ethyl | 2-fold increase | Minimal change |
Core scaffold | Saturation | Activity lost | Undetectable binding |
The synthetic route to SMN-C3 employs a convergent strategy:
Optimization challenges centered on metabolic stability:
Scale-up hurdles included low yields (<40%) in boronic ester formation due to protodeboronation. This was mitigated by switching solvents from THF to 1,4-dioxane and employing Pd-Ad2nBuP as a catalyst [9].
SMN-C3 exhibits moderate aqueous solubility (2.0 mg/mL in DMSO, 4.8 mM) and pH-dependent stability:
Compared to risdiplam, SMN-C3 shows 30% lower plasma clearance but 2-fold higher unbound fraction in the brain, attributed to its reduced P-glycoprotein efflux [7].
Table 3: Biophysical Properties of SMN-C3 vs. Risdiplam
Property | SMN-C3 | Risdiplam |
---|---|---|
Molecular weight | 416.52 g/mol | 401.4 g/mol |
Log P (calculated) | 2.1 | 1.7 |
Solubility (DMSO) | 2.0 mg/mL | 3.5 mg/mL |
Plasma protein binding | 92% | 95% |
Brain-to-plasma ratio | 0.4–0.6 | 0.3–0.5 |
CYP3A4 inhibition | Weak (IC50 > 20 µM) | Moderate (IC50 = 8 µM) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7